4-Bromo-3-difluoromethoxy-2-nitrotoluene
Overview
Description
4-Bromo-3-difluoromethoxy-2-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . It belongs to the class of nitroaromatic compounds and is generally used as an intermediate during the synthesis of other compounds. This compound is a pale yellow powder with a melting point of 60°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-difluoromethoxy-2-nitrotoluene can be synthesized through the nitration of 4-bromo-2,3-difluoromethoxytoluene. The reaction is a nucleophilic aromatic substitution reaction in which nitronium ion (NO2+) is added to the aromatic ring of the toluene derivative. The product can be purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration reactions under controlled conditions to ensure high yield and purity . The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-Bromo-3-difluoromethoxy-2-aminotoluene.
Oxidation: 4-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-3-difluoromethoxy-2-nitrotoluene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of electronic devices, explosives, and propellants.
Mechanism of Action
The mechanism of action of 4-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets and pathways specific to its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-difluoromethoxy-3-nitrotoluene: Similar structure but different positioning of the nitro and methoxy groups.
4-Bromo-3-methoxy-2-nitrotoluene: Lacks the difluoromethoxy group, affecting its reactivity and applications.
4-Bromo-3-difluoromethoxy-2-aminotoluene: A reduction product of 4-Bromo-3-difluoromethoxy-2-nitrotoluene.
Uniqueness
This compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)7(15-8(10)11)6(4)12(13)14/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTILAYAAJLFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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